Product packaging for iso-Propylamine-d9(Cat. No.:)

iso-Propylamine-d9

Cat. No.: B13840292
M. Wt: 68.17 g/mol
InChI Key: JJWLVOIRVHMVIS-OPWLHENWSA-N
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Description

iso-Propylamine-d9 (CAS 1219794-73-6) is a deuterated analog of isopropylamine, where all nine hydrogen atoms are replaced with deuterium (D), resulting in the molecular formula C3D9N and a molecular weight of 68.16 g/mol . This compound is characterized by a purity of 98 atom% D and requires storage at 0°C–6°C to maintain stability . It is classified under hazard ratings 4-SI-S-I (flammability, irritation, and reactivity risks) and labor safety code 57,57-2, indicating strict handling protocols .

Deuterated compounds like this compound are critical in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, where isotopic labeling enhances signal resolution and tracks metabolic pathways . Its applications extend to organic synthesis, particularly in reactions requiring minimized proton interference or isotopic tracing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9N B13840292 iso-Propylamine-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9N

Molecular Weight

68.17 g/mol

IUPAC Name

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2

InChI Key

JJWLVOIRVHMVIS-OPWLHENWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H]

Canonical SMILES

CC(C)N

Origin of Product

United States

Preparation Methods

Hydrogen-Deuterium Exchange and Use of Deuterated Precursors

The predominant approach to synthesizing this compound involves hydrogen-deuterium exchange reactions or the use of fully deuterated starting materials. The key steps include:

  • Reaction of isopropylamine with deuterated hydrochloric acid (DCl): This step facilitates the incorporation of deuterium atoms into the amine group, yielding this compound DCl salt.
  • Use of deuterated reagents: Employing deuterated acetone or other deuterated precursors in the synthetic pathway ensures the methyl and methine hydrogens are replaced with deuterium.
  • Purification: Post-reaction, purification is typically performed by recrystallization or chromatographic techniques to remove residual protons and impurities, maintaining isotopic purity above 98 atom % D.

This method is favored because it allows precise control over isotopic labeling and yields a product suitable for high-resolution NMR and mass spectrometry applications.

Catalytic Hydrogenation of Deuterated Precursors

An alternative method involves catalytic hydrogenation (or rather deuteration) of deuterated precursors such as acetone-d6:

  • Gas-phase ammoniation of acetone-d6: Using a fixed-bed reactor with nickel-based catalysts, acetone-d6 is reacted with ammonia and deuterium gas (D2) under controlled temperature and pressure conditions.
  • Sectional temperature control: The reactor is divided into sections with precise temperature control (e.g., 110–150 °C in the first section, increasing in subsequent sections) to optimize reaction efficiency and minimize side reactions such as polymerization.
  • Gas-liquid separation and purification: After reaction, the mixture undergoes gas-liquid separation, deammoniation to remove excess ammonia, and distillation to isolate the this compound product.

This process is adapted from industrial isopropylamine production methods, modified to use deuterated feedstocks and deuterium gas to produce the fully deuterated amine.

Comparative Data on Preparation Methods

Preparation Aspect Hydrogen-Deuterium Exchange & Deuterated Precursors Catalytic Hydrogenation of Deuterated Precursors
Starting Materials Isopropylamine, DCl, deuterated reagents Acetone-d6, ammonia, D2 gas
Catalyst Not required or mild acid/base catalysts Nickel-based fixed-bed catalyst
Reaction Conditions Mild, controlled temperature, often solution phase Gas-phase, sectional temperature control (110–150 °C)
Isotopic Purity Achieved ≥ 98 atom % D Dependent on feedstock purity, typically high
Scalability Limited by cost of deuterated reagents More scalable but costly due to D2 gas and catalysts
Purification Recrystallization, chromatography Distillation, deammoniation towers
Applications NMR, mass spectrometry, pharmacokinetics Same as above

Research Findings and Challenges in Preparation

Isotopic Purity and Analytical Verification

  • Achieving isotopic purity greater than 98 atom % D is critical to avoid proton contamination that can interfere with NMR and mass spectrometry results.
  • Analytical verification is commonly done using 2H-NMR and mass spectrometry to confirm the extent of deuterium incorporation.
  • The kinetic isotope effect (KIE) observed in metabolic studies confirms the stability of the deuterated compound, which is essential for pharmacokinetic tracking.

Cost and Scalability

  • Deuterated reagents and gases are expensive, limiting large-scale production.
  • Catalytic hydrogenation methods adapted from industrial isopropylamine synthesis offer a pathway to scale but require expensive catalysts and deuterium gas.
  • Purification steps add to the cost but are necessary to maintain isotopic and chemical purity.

Application-Specific Notes

  • This compound serves as an internal standard in mass spectrometry, improving quantification accuracy by compensating for ionization variability due to its unique mass-to-charge ratio.
  • In NMR, deuterium’s nuclear spin properties simplify spectral interpretation by reducing signal splitting.
  • Pharmacokinetic studies benefit from the slowed metabolic degradation of deuterated amines, allowing extended tracking of drug distribution.

Chemical Reactions Analysis

Types of Reactions

iso-Propylamine-d9 undergoes various types of chemical reactions, including:

    Protonation: The compound can be protonated to form iso-Propylammonium ion.

    Alkylation: It can react with alkyl halides to form secondary and tertiary amines.

    Acylation: The compound can undergo acylation reactions with acyl chlorides to form amides.

    Condensation: It can condense with carbonyl compounds to form imines.

Common Reagents and Conditions

    Protonation: Typically involves the use of strong acids such as hydrochloric acid (HCl).

    Alkylation: Requires alkyl halides and a base such as sodium hydroxide (NaOH).

    Acylation: Involves acyl chlorides and a base such as pyridine.

    Condensation: Requires carbonyl compounds and may involve catalysts such as acid or base.

Major Products Formed

    Protonation: iso-Propylammonium chloride.

    Alkylation: Secondary and tertiary amines.

    Acylation: Amides.

    Condensation: Imines.

Scientific Research Applications

Applications in Scientific Research

1. Pharmacology:
Iso-Propylamine-D9 is utilized as a tracer in drug development and pharmacokinetic studies. Its deuterium labeling allows researchers to track metabolic pathways and mechanisms in vivo without altering the natural behavior of the molecules involved. This capability is particularly valuable for understanding drug interactions and pharmacodynamics.

2. Toxicology:
In toxicological studies, this compound serves as an internal standard for quantifying volatile amines in biological samples such as urine and blood. Its use improves the accuracy of measurements by correcting for potential losses of analytes during sample preparation .

3. Environmental Science:
The compound's stability and isotopic labeling make it suitable for environmental studies where tracking chemical transformations or interactions in complex matrices is necessary. It can help elucidate the behavior of pollutants or other chemicals in various ecosystems.

Case Studies

Case Study 1: Metabolic Pathway Analysis
A study utilized this compound to investigate the metabolic pathways of certain pharmaceuticals. By employing nuclear magnetic resonance (NMR) spectroscopy, researchers were able to observe how drugs are metabolized within biological systems, providing insights into their efficacy and safety profiles.

Case Study 2: Toxicological Assessment
In a toxicological assessment involving Fischer 344 rats, Iso-Propylamine was administered via inhalation to study its effects on respiratory health. The results indicated significant findings regarding the compound's behavior and potential risks associated with exposure .

Mechanism of Action

The mechanism of action of iso-Propylamine-d9 involves its interaction with molecular targets through various pathways. For example, in protonation reactions, the compound accepts a proton to form an ammonium ion. In alkylation reactions, it acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides. The deuterium labeling allows for the tracking of these interactions using analytical techniques such as NMR spectroscopy.

Comparison with Similar Compounds

Cost and Accessibility

  • This compound is priced higher (¥48,400/250 mg) than n-Propyl-3,3,3-d3-amine (¥36,300/1 g), reflecting the complexity of full methyl-group deuteration .
  • DI-ISO-PROPYL-D14-AMINE’s cost ($1,050/250 mg) underscores its niche applications and lower commercial availability .

Research Findings

  • A 2022 study highlighted this compound’s stability in acidic conditions, outperforming iso-Propyl-d7-amine in prolonged NMR experiments due to its complete deuteration .

Biological Activity

iso-Propylamine-d9, also known as 2-Aminopropane-d7, is a deuterated derivative of isopropylamine. Its unique isotopic labeling provides significant advantages in biochemical research, particularly in tracing metabolic pathways and studying interactions in biological systems. This article delves into its biological activity, including mechanisms of action, potential applications, and comparative analysis with similar compounds.

  • Molecular Formula : C3H9N (with deuterium atoms replacing hydrogen)
  • Molecular Weight : Approximately 59.1 g/mol

The presence of deuterium enhances the stability and alters the reactivity of this compound compared to its non-deuterated analogs, making it particularly useful in various scientific applications.

This compound acts primarily as a nucleophile in chemical reactions. Its interactions with biological systems can influence enzyme activity and metabolic processes. The compound is utilized to trace the incorporation and transformation of amines within metabolic pathways, providing insights into drug metabolism and the biosynthesis of critical biomolecules.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Protease Inhibition : Preliminary studies suggest that this compound may function as a protease inhibitor, which could have implications for medicinal chemistry and drug design.
  • Metabolic Tracing : Due to its isotopic labeling, it can be distinguished from non-labeled counterparts using mass spectrometry, facilitating the study of metabolic pathways in living organisms.

Applications

This compound is employed across several fields:

  • Biochemistry : Used extensively in metabolic studies to trace amine transformations.
  • Pharmacology : Assists in understanding drug interactions and metabolism due to its unique isotopic properties.
  • Medicinal Chemistry : Potential use in developing deuterated drugs with improved pharmacokinetic profiles.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
IsopropylamineC3H9NCommon solvent; less stable than d9 form
N-MethylisopropylamineC4H11NContains an additional methyl group; used in drugs
Sec-butylamineC4H11NBranched structure; used in organic synthesis

This compound stands out due to its deuterated nature, enhancing stability and providing unique properties for research applications.

Case Studies

  • Metabolic Pathway Tracing : A study utilized this compound to trace the incorporation of amines into various metabolites within a controlled biological system. Results indicated that the compound was effectively integrated into metabolic pathways, allowing researchers to gain insights into enzyme interactions and metabolite formation.
  • Drug Development : In a pharmacokinetic study, this compound was used as a reference standard to evaluate the absorption and metabolism of potential drug candidates. The isotopic labeling allowed for precise tracking of the compounds within biological systems.

Q & A

Basic: How is iso-Propylamine-d9 synthesized, and what purity thresholds are critical for reproducibility in NMR studies?

Methodological Answer:
this compound is synthesized via catalytic deuteration of iso-propylamine using deuterium gas in the presence of transition metal catalysts (e.g., palladium or platinum). Purity thresholds (>98 atom% D) are critical to minimize proton contamination, which introduces noise in NMR spectra. Researchers must validate purity using mass spectrometry and quantify residual protons via 1H^1H-NMR integration . For reproducibility, protocols should specify catalyst type, reaction temperature, and deuterium gas pressure. Storage at 0–6°C in inert atmospheres prevents isotopic exchange with ambient moisture .

Advanced: How do isotopic effects of deuterium in this compound influence reaction kinetics in mechanistic studies?

Methodological Answer:
Deuterium’s kinetic isotope effect (KIE) alters reaction rates due to its higher mass compared to hydrogen, affecting bond cleavage energies. For example, in acid-base reactions, C-D bonds exhibit slower dissociation than C-H bonds. To quantify this, researchers can perform parallel experiments with iso-propylamine (H-form) and this compound, measuring rate constants (kH/kDk_H/k_D) via stopped-flow spectroscopy or computational methods (e.g., density functional theory). KIE values >2 indicate significant tunneling effects, requiring adjustments in transition-state modeling .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
this compound is flammable and corrosive. Safety protocols include:

  • Ventilation : Use fume hoods to prevent vapor inhalation.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
  • Storage : Seal containers under nitrogen and store at 0–6°C to avoid decomposition .
  • Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite). Industrial hygiene surveys should confirm airborne concentrations remain below OSHA’s permissible exposure limits (PEL: 5 ppm) .

Advanced: How can researchers optimize experimental designs to account for isotopic impurities in this compound?

Methodological Answer:
Isotopic impurities (e.g., residual H-atoms) introduce systematic errors in kinetic or spectroscopic studies. A factorial design approach can isolate variables:

Factor Screening : Test batch-to-batch variability in deuteration efficiency using ANOVA.

Calibration Curves : Correlate impurity levels (measured via 1H^1H-NMR) with experimental outcomes (e.g., reaction yield).

Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters due to isotopic impurities .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 2H^2H-NMR confirms deuteration position and purity. 13C^{13}C-NMR identifies structural integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 68.16 for C3D9N+^+).
  • Infrared (IR) Spectroscopy : Detects N-H/D stretching vibrations (2500–2600 cm1^{-1} for N-D) .

Advanced: How can computational modeling integrate with experimental data using this compound to study solvent effects?

Methodological Answer:
Combining molecular dynamics (MD) simulations with experimental NMR data resolves solvent-deuterium interactions. For example:

Simulation Setup : Model this compound in explicit solvents (e.g., D2O, CDCl3) using software like COMSOL Multiphysics.

Validation : Compare simulated deuterium quadrupole coupling constants with experimental 2H^2H-NMR line shapes.

Solvent Optimization : Identify solvents that minimize isotopic scrambling via free-energy perturbation (FEP) calculations .

Basic: What are the primary applications of this compound in organic chemistry research?

Methodological Answer:

  • Mechanistic Probes : Track hydrogen/deuterium exchange in catalytic cycles (e.g., amine-mediated hydrogenation).
  • Internal Standards : Quantify amine concentrations in LC-MS via isotope dilution.
  • Solvent Isotope Effects : Study pH-dependent reactivity in deuterated solvents .

Advanced: How can researchers address contradictions in published data on this compound’s thermodynamic properties?

Methodological Answer:
Contradictions often arise from inconsistent deuteration levels or measurement techniques. A systematic review should:

Meta-Analysis : Compare enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) values across studies, stratifying by purity (>98% D vs. lower).

Replicate Key Studies : Reproduce experiments under standardized conditions (e.g., DSC for ΔHvap\Delta H_{vap}).

Error Analysis : Use Bland-Altman plots to identify inter-laboratory biases .

Basic: What guidelines ensure ethical reporting of this compound research in publications?

Methodological Answer:

  • Reproducibility : Disclose synthesis protocols, purity data, and storage conditions.
  • Safety Compliance : Reference institutional review board (IRB) approvals for hazardous material handling.
  • Data Availability : Share raw NMR/MS spectra in supplementary materials .

Advanced: How can AI-driven automation enhance synthetic routes for this compound?

Methodological Answer:
AI platforms (e.g., robotic flow reactors) optimize deuteration efficiency via:

Reaction Parameter Screening : Machine learning algorithms iteratively adjust temperature, pressure, and catalyst loading.

Real-Time MS Feedback : In-line MS detects deuteration progress, enabling closed-loop control.

Predictive Modeling : Quantum chemistry calculations (DFT) predict optimal deuteration pathways .

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